2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 923691-87-6
VCID: VC6233902
InChI: InChI=1S/C10H13ClN2O3S2/c11-8-9(14)12-3-5-13(6-4-12)18(15,16)10-2-1-7-17-10/h1-2,7H,3-6,8H2
SMILES: C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CS2
Molecular Formula: C10H13ClN2O3S2
Molecular Weight: 308.8

2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one

CAS No.: 923691-87-6

Cat. No.: VC6233902

Molecular Formula: C10H13ClN2O3S2

Molecular Weight: 308.8

* For research use only. Not for human or veterinary use.

2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one - 923691-87-6

Specification

CAS No. 923691-87-6
Molecular Formula C10H13ClN2O3S2
Molecular Weight 308.8
IUPAC Name 2-chloro-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C10H13ClN2O3S2/c11-8-9(14)12-3-5-13(6-4-12)18(15,16)10-2-1-7-17-10/h1-2,7H,3-6,8H2
Standard InChI Key LZJFXMUXSZGUNF-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CS2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has a molecular formula of C₁₀H₁₃ClN₂O₃S₂ and a molecular weight of 308.8 g/mol. Its IUPAC name, 2-chloro-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone, reflects its three primary structural components:

  • A piperazine ring (C₄H₁₀N₂) serving as the central scaffold.

  • A thiophene-2-sulfonyl group (C₄H₃O₂S₂) attached to the piperazine nitrogen.

  • A chloroacetyl substituent (C₂H₂ClO) at the opposing nitrogen .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.923691-87-6
Molecular FormulaC₁₀H₁₃ClN₂O₃S₂
Molecular Weight308.8 g/mol
SMILESC1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CS2
InChIKeyLZJFXMUXSZGUNF-UHFFFAOYSA-N

Structural Analysis

The piperazine ring adopts a chair conformation, stabilized by hydrogen bonding between the sulfonyl oxygen and adjacent amine hydrogens . The thiophene ring’s electron-rich nature enhances the molecule’s ability to participate in π-π stacking interactions, a feature critical for binding to biological targets . The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions at the chlorine site .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via a two-step process:

  • Sulfonylation of Piperazine: Piperazine reacts with thiophene-2-sulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield 4-(thiophene-2-sulfonyl)piperazine .

  • Acylation with Chloroacetyl Chloride: The intermediate is treated with chloroacetyl chloride in the presence of potassium carbonate, resulting in the final product .

Reaction Scheme:

Piperazine+Thiophene-2-sulfonyl chlorideEt3N4-(Thiophene-2-sulfonyl)piperazineClCH2COClTarget Compound\text{Piperazine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{4-(Thiophene-2-sulfonyl)piperazine} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{Target Compound}

Alternative Methodologies

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields from 68% to 85% . Solid-phase synthesis using polymer-supported piperazine derivatives has also been explored for high-throughput applications .

Physicochemical Properties

Solubility and Stability

While solubility data remain limited, analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor solubility in water . The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or alkaline conditions due to the labile chloroacetyl group .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (S=O stretch) confirm the presence of carbonyl and sulfonyl groups .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 3.45–3.70 (m, 8H, piperazine-H), δ 7.20–7.60 (m, 3H, thiophene-H), δ 4.20 (s, 2H, CH₂Cl).

    • ¹³C NMR: δ 165.2 (C=O), δ 135.4 (thiophene C-S), δ 45.8 (piperazine C-N) .

Pharmacological and Industrial Applications

Biological Activity

Though direct studies are scarce, structural analogs exhibit:

  • Antimicrobial Activity: Piperazine-sulfonyl derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) by targeting penicillin-binding proteins .

  • Anticancer Potential: Chloroacetyl-containing compounds demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) via ROS-mediated apoptosis .

Drug Development

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the chloroacetyl site generates ATP-competitive inhibitors (e.g., JNK3 inhibitors with IC₅₀ = 0.3 nM) .

  • PET Tracers: Radiolabeling with ¹⁸F at the thiophene ring enables imaging of sigma-1 receptors in neurological disorders .

SupplierPurityPrice (100 mg)
A2B Chem LLC≥95%$320
VulcanChem≥98%$450

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the thiophene and piperazine moieties to optimize bioactivity.

  • Formulation Studies: Development of nanoemulsions or liposomes to enhance aqueous solubility.

  • Toxicological Profiling: In vivo assays to evaluate acute and chronic toxicity.

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